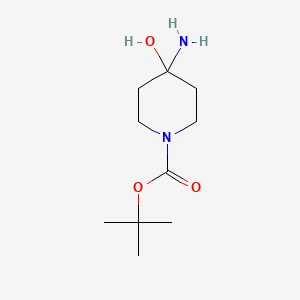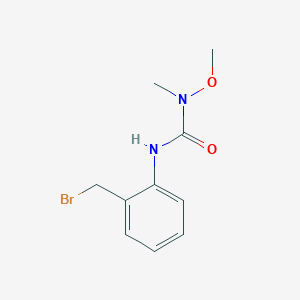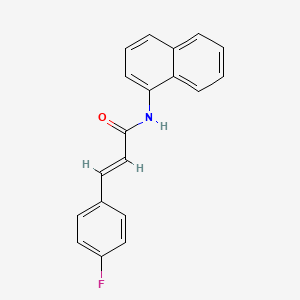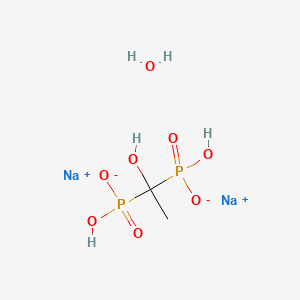![molecular formula C13H20N2O B14795911 2-amino-N-ethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14795911.png)
2-amino-N-ethyl-N-[(4-methylphenyl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an amide functional group, an amino group, and a chiral center, making it an interesting subject for stereochemical studies and synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-1-propanol, 4-methylbenzyl chloride, and ethylamine.
Protection of Amino Group: The amino group of (S)-2-amino-1-propanol is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.
Alkylation: The protected amino alcohol is then alkylated with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Deprotection: The protecting group is removed to yield the free amine.
Amidation: The free amine is then reacted with ethylamine and a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide product.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides or hydroxylated products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups using nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products
Oxidation: Hydroxylated or oxidized derivatives.
Reduction: Reduced amide or amine derivatives.
Substitution: Substituted benzyl or ethyl derivatives.
科学的研究の応用
(S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: The compound can be used in the development of novel materials with specific properties, such as chiral catalysts or ligands.
作用機序
The mechanism of action of (S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chiral center can influence the compound’s binding affinity and selectivity, leading to specific biological effects.
類似化合物との比較
Similar Compounds
- ®-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide
- (S)-2-Amino-N-methyl-N-(4-methylbenzyl)propanamide
- (S)-2-Amino-N-ethyl-N-(4-chlorobenzyl)propanamide
Uniqueness
(S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide is unique due to its specific chiral configuration and the presence of the 4-methylbenzyl group. This configuration can result in distinct stereochemical properties and biological activities compared to its analogs. The compound’s specific functional groups and chiral center make it a valuable intermediate in various synthetic and research applications.
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
2-amino-N-ethyl-N-[(4-methylphenyl)methyl]propanamide |
InChI |
InChI=1S/C13H20N2O/c1-4-15(13(16)11(3)14)9-12-7-5-10(2)6-8-12/h5-8,11H,4,9,14H2,1-3H3 |
InChIキー |
LSJMMJCEGWNIGU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC=C(C=C1)C)C(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol](/img/structure/B14795835.png)
![2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B14795842.png)






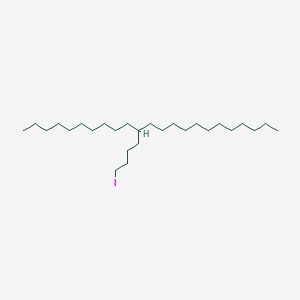
![tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14795883.png)
